2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester
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Overview
Description
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered interest due to its potential use in fluorescence-based applications and its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester typically involves the use of palladium-catalyzed Heck reactions. For instance, one synthetic route involves the reaction of 9-bromoanthracene with potassium carbonate, triphenylphosphine, and palladium acetate in a suitable solvent . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring or the benzoic acid ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds.
Scientific Research Applications
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester exerts its effects is primarily through its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron donation occurs from the hydroxybenzoic acid moiety to the anthracene core . This results in strong fluorescence, making it useful in various imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester stands out due to its specific structural features that enhance its fluorescence properties. The presence of the hydroxybenzoic acid ester moiety provides additional sites for chemical modification, allowing for tailored applications in various fields.
Properties
IUPAC Name |
methyl 2-[(E)-2-anthracen-9-ylethenyl]-6-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-15,25H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUSCIOKBSLIB-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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